B1575796 Temporin-1La

Temporin-1La

Cat. No.: B1575796
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Host Defense Peptides in Innate Immunity

Host defense peptides (HDPs), also known as antimicrobial peptides, are a diverse group of small, naturally occurring molecules that serve as a first line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. nih.govfrontiersin.org These peptides are integral to the innate immune response, providing immediate and non-specific protection against invading microbes. nih.gov Found in virtually all forms of life, from bacteria to humans, HDPs are produced by various cells, including immune and epithelial cells. nih.govfrontiersin.org Their primary function is to directly kill microorganisms, often by disrupting their cell membranes. conicet.gov.ar However, their roles extend beyond direct antimicrobial activity; they are also crucial modulators of the immune system, capable of influencing both innate and adaptive immune responses. nih.govubc.ca This dual function makes them attractive candidates for therapeutic development. mdpi.com

The Temporin Family: General Characteristics and Significance

The temporins are a large and diverse family of AMPs first isolated from the skin of the European red frog, Rana temporaria. mdpi.comasm.org They are among the smallest known naturally occurring AMPs, a characteristic that makes their chemical synthesis both efficient and cost-effective. conicet.gov.arfrontiersin.org The temporin family is notable for its broad spectrum of activity against various pathogens. conicet.gov.ar

Temporins are characterized by several key features:

Length: They are typically short, consisting of 10 to 14 amino acids. asm.orgfrontiersin.org

Charge: At a neutral pH, most temporins have a low net positive charge, generally ranging from 0 to +3. conicet.gov.arfrontiersin.org

Structure: In aqueous solutions, they often have a random coil structure, but upon interacting with bacterial membranes or in hydrophobic environments, they adopt an amphipathic α-helical conformation. conicet.gov.arvulcanchem.com This structure, with distinct hydrophobic and hydrophilic faces, is crucial for their antimicrobial function.

Composition: Their amino acid sequences are predominantly hydrophobic, with leucine (B10760876) being a particularly abundant residue. conicet.gov.armdpi.com They are also C-terminally α-amidated. conicet.gov.arnih.gov

The temporin family is highly diverse, with over 130 identified members. conicet.gov.ar This diversity is evident in the variations in their amino acid sequences, which in turn affects their specific antimicrobial activities. A single frog species can produce multiple temporin isoforms. nih.gov While many temporins are most effective against Gram-positive bacteria, some, like Temporin L, exhibit potent activity against Gram-negative bacteria and fungi as well. mdpi.comresearchgate.netmedchemexpress.cn This broad range of activity highlights the adaptability of this peptide family.

Amphibian skin is a rich source of a vast arsenal (B13267) of bioactive peptides, a defense mechanism that has evolved over millions of years. plos.orgnsf.gov The diversity of AMPs, including the temporins, is believed to be a result of diversifying selection, driven by the constant evolutionary arms race between amphibians and the pathogenic microorganisms in their environment. oup.comnih.gov Studies suggest that the genes encoding these peptides have undergone numerous duplication events and subsequent divergence, leading to the wide array of AMPs with distinct structures and functions seen today. plos.orgoup.com This evolutionary process has resulted in a sophisticated chemical defense system that protects amphibians from a multitude of threats. plos.org

Rationale for Academic Research on Temporin-1La

This compound, with the amino acid sequence VLPLISMALGKLL, is a subject of academic interest due to its distinct hydrophobic properties and its place within the highly diverse temporin family. vulcanchem.com Research into this compound and its analogs helps to elucidate the structure-function relationships of these peptides, particularly how slight variations in amino acid sequence can impact antimicrobial potency and selectivity. vulcanchem.com For instance, while this compound itself shows weak activity against Staphylococcus aureus, its study contributes to the broader understanding of how hydrophobicity and charge influence interactions with bacterial membranes. novoprolabs.comvulcanchem.com The simplicity and synthetic accessibility of temporins make them excellent models for designing novel antimicrobial agents to combat the growing problem of antibiotic-resistant bacteria. google.comconicet.gov.ar

Properties

bioactivity

Antibacterial

sequence

VLPLISMALGKLL

Origin of Product

United States

Discovery, Isolation, and Initial Characterization of Temporin 1la

Origin and Source Organism of Temporin-1La

This compound has been identified and isolated from the skin secretions of the Columbia spotted frog, Rana luteiventris. researchgate.net The process of obtaining these secretions typically involves a mild, non-lethal stimulation of the frog's skin, which causes the contents of granular glands to be released. researchgate.netnih.gov This complex mixture is then collected and subjected to analytical techniques such as High-Performance Liquid Chromatography (HPLC) to separate the individual peptide components. researchgate.netnih.gov Further analysis using mass spectrometry allows for the identification and characterization of specific peptides like this compound. researchgate.net

The skin peptidome of frogs from the Rana genus is remarkably diverse. Based on sequence similarities, these peptides are categorized into several families, including Brevinins, Esculentins, Ranalexins, and Temporins. researchgate.netqub.ac.uk The temporin family is one of the largest and most widespread, with over 150 members identified from various ranid frogs. researchgate.netnih.gov

Temporins are characterized by several common features:

Small Size: They are among the smallest known antimicrobial peptides, typically ranging from 8 to 17 amino acids in length. researchgate.net

Hydrophobicity: Their sequences are rich in hydrophobic amino acid residues.

Cationic Nature: They possess a net positive charge, usually due to the presence of basic residues like Lysine (B10760008) or Arginine, which facilitates interaction with negatively charged microbial membranes. researchgate.netqub.ac.uk

Structural Conformation: In hydrophobic environments, such as a cell membrane, they tend to adopt an amphipathic α-helical structure. qub.ac.uk

Primary Structural Elucidation of this compound

The precise structure of a peptide is fundamental to its biological function. The primary structure of this compound has been determined through detailed analytical methods.

The primary structure of this compound consists of a 13-residue amino acid sequence. researchgate.net This sequence determines the peptide's fundamental physicochemical properties, including its charge, hydrophobicity, and potential for secondary structure formation.

Table 1: Amino Acid Sequence of this compound
PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
1ValineV
2Leucine (B10760876)L
3ProlineP
4LeucineL
5IsoleucineI
6SerineS
7MethionineM
8AlanineA
9LeucineL
10GlycineG
11LysineK
12LeucineL
13LeucineL

Like the vast majority of temporins, this compound undergoes a crucial post-translational modification. researchgate.netnih.gov Molecular cloning studies of temporin precursor proteins reveal a highly conserved structure. researchgate.netuniprot.org This precursor contains a signal peptide, an acidic spacer region, and finally, the mature peptide sequence. researchgate.net The sequence encoding the mature peptide is typically followed by a Glycine residue, which acts as a signal for enzymatic amidation of the C-terminus of the final peptide. researchgate.net This amidation neutralizes the negative charge of the C-terminal carboxyl group, which is a common feature among many amphibian antimicrobial peptides and is often critical for their biological activity. qub.ac.uk

Initial Biological Activity Spectrum of this compound

The primary function of temporins is to act as antimicrobial agents. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively detailed in initial characterizations, the activity of the closely related peptide, Temporin-1Lb, from the same organism (Rana luteiventris) provides insight into its likely biological spectrum. researchgate.net Temporins generally show the most potent activity against Gram-positive bacteria. qub.ac.uk

The initial biological activity reported for Temporin-1Lb demonstrates:

Antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net

Weak activity against the Gram-negative bacterium Escherichia coli. researchgate.net

Weak activity against the fungus Candida albicans. researchgate.net

This profile is consistent with the broader temporin family, which is known primarily for its efficacy against Gram-positive pathogens, including antibiotic-resistant strains.

Table 2: Initial Biological Activity of Temporin-1Lb (a close homolog of this compound from Rana luteiventris)
Organism TypeSpeciesObserved Activity
Gram-positive BacteriaStaphylococcus aureusActive researchgate.net
Gram-negative BacteriaEscherichia coliWeak Activity researchgate.net
FungusCandida albicansWeak Activity researchgate.net

Molecular Structure and Structure Activity Relationship Sar Studies of Temporin 1la and Its Analogues

Conformational Analysis in Membrane-Mimetic Environments

The biological activity of Temporin-1La is intrinsically linked to its ability to adopt specific secondary structures upon interacting with bacterial membranes. In aqueous solutions, temporins, including this compound, typically exist in a disordered, random coil state. vulcanchem.commdpi.com However, in environments that mimic the lipid bilayer of a cell membrane, they undergo a significant conformational change. vulcanchem.commdpi.com

Induction of Alpha-Helical Conformation

A hallmark of many temporins is their propensity to form an α-helical structure in hydrophobic or membrane-like environments. conicet.gov.arnih.gov This transition from a random coil to an α-helix is a critical step in their mechanism of action. vulcanchem.com The amphipathic nature of this α-helix, with distinct hydrophobic and hydrophilic faces, allows the peptide to interact with and disrupt the bacterial membrane. vulcanchem.comresearchgate.net For instance, in the presence of trifluoroethanol (TFE), a solvent used to mimic membrane environments, or detergents like sodium dodecyl sulfate (B86663) (SDS), temporins exhibit a clear shift to a helical conformation. mdpi.comnih.gov This induced structure is considered the active conformation of the peptide. mdpi.com

Influence of Environmental Factors on Secondary Structure

The surrounding environment plays a pivotal role in modulating the secondary structure of this compound. Factors such as the lipid composition of the target membrane and the presence of certain ions can influence the degree of helicity and the peptide's orientation within the membrane. nih.govrsc.org For example, the interaction with negatively charged phospholipids, often found in bacterial membranes, can facilitate the initial electrostatic attraction and subsequent folding of the peptide. semanticscholar.org The conformational flexibility of temporins allows them to adapt to different membrane environments, which is a key aspect of their selective targeting of microbial cells.

Determinants of Biological Activity: Cationicity, Hydrophobicity, and Amphipathicity

The biological activity of this compound is governed by a delicate balance of three key physicochemical properties: cationicity, hydrophobicity, and amphipathicity. mdpi.comfrontiersin.org

Cationicity: The net positive charge of the peptide, primarily due to the presence of basic amino acid residues like lysine (B10760008), is crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes. semanticscholar.orgimrpress.com Increasing the positive charge can enhance the peptide's specificity for bacterial cells. mdpi.com

Hydrophobicity: The presence of hydrophobic amino acids is essential for the peptide's ability to insert into and traverse the lipid bilayer of the membrane. vulcanchem.com The degree of hydrophobicity influences the extent of membrane permeabilization. semanticscholar.org However, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity towards host cells. semanticscholar.org

Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues, which creates an amphipathic structure, is fundamental for membrane disruption. researchgate.netsemanticscholar.org This property allows the peptide to interact favorably with both the aqueous environment and the hydrophobic core of the membrane, leading to destabilization and pore formation. vulcanchem.comsemanticscholar.org

A precise equilibrium between these three factors is necessary for optimal antimicrobial activity and selectivity. mdpi.comsemanticscholar.org

Targeted Peptide Modification and Design Principles

To enhance the therapeutic potential of this compound, researchers have explored various modification strategies, including amino acid substitution, truncation, and terminal modifications. frontiersin.org

Amino Acid Substitution and Truncation Studies

The substitution of specific amino acids can significantly impact the peptide's properties. For example, replacing certain residues with their D-enantiomers has been shown to reduce hemolytic activity while retaining antimicrobial potency. researchgate.netnih.gov Studies on other temporins have demonstrated that increasing cationicity by introducing lysine residues can improve cancer cell specificity, while moderate hydrophobicity is key to reducing toxicity. mdpi.com

Truncation, or the removal of amino acids from the peptide sequence, is another strategy to modulate bioactivity. frontiersin.org While less common for temporins, rational truncation can potentially reduce hemolytic activity while maintaining or slightly impairing antimicrobial function. frontiersin.org

Impact of N- and C-Terminal Modifications

Modifications at the N- and C-termini of temporins can also have a profound effect on their activity. The C-terminus of most natural temporins is amidated, a post-translational modification that is often crucial for their biological function. conicet.gov.armdpi.com This amidation can increase the peptide's net positive charge and enhance its stability. conicet.gov.ar

Adding specific amino acid sequences to the termini is another modification strategy. frontiersin.org For instance, enhancing the hydrophobicity of the N-terminus and the cationicity of the C-terminus in some temporins has been shown to improve their membrane activity and potency. conicet.gov.ar

Table 1: Examples of Temporin Analogues and their Modifications

Parent Peptide Modification Effect on Activity Reference
Temporin A Replacement of Isoleucine with Leucine (B10760876) at positions 5 and 12 Enhanced antibacterial activity researchgate.net
Temporin L Systematic replacement of single amino acids with D-isomers Reduced hemolytic activity, potent anti-Candida activity researchgate.netnih.gov
Temporin 1CEa Introduction of Lys and Leu residues Increased cancer cell specificity, reduced hemolytic activity mdpi.com
Temporin B Enhancing N-terminal hydrophobicity and C-terminal cationicity Improved membrane activity and potency conicet.gov.ar

Design of Cyclic Analogues for Enhanced Properties

The linear nature of many antimicrobial peptides, including this compound, can render them susceptible to degradation by proteases, limiting their in vivo efficacy. To address this, researchers have increasingly turned to cyclization, a strategy that confers conformational rigidity and can enhance biological stability. nih.govresearcher.lifenih.gov By creating a cyclic structure, the peptide's susceptibility to exopeptidases is significantly reduced, and its conformational flexibility is constrained, which can lead to more specific and potent interactions with target membranes. nih.govresearcher.lifenih.gov

Various cyclization strategies have been employed, including the formation of lactam, disulfide, or triazole bridges between amino acid side chains. nih.govresearcher.lifenih.gov These approaches have been applied to Temporin L, a closely related temporin isoform, resulting in a library of cyclic analogues. nih.govresearcher.lifenih.gov The design of these cyclic peptides was guided by the understanding that the α-helical content, particularly at the C-terminus, is crucial for the biological activity of temporins. nih.gov

Biological evaluation of these cyclic Temporin L analogues revealed that the type of linker used for cyclization significantly impacts antimicrobial and cytotoxic activities. nih.gov This highlights the importance of the conformational constraints imposed by different bridging strategies in modulating the peptide's biological profile. nih.gov These studies provide a foundation for designing cyclic this compound analogues with improved therapeutic potential, aiming to enhance stability while maintaining or improving antimicrobial potency and selectivity. nih.govresearcher.lifenih.gov

Lipidation Strategies for Self-Assembly Modulation

Lipidation, the covalent attachment of a fatty acid to a peptide, is a powerful strategy to enhance the antimicrobial activity and modulate the self-assembly properties of peptides like this compound. uniroma1.itnih.govresearchgate.net The addition of a lipid tail increases the peptide's hydrophobicity, which can facilitate its insertion into microbial membranes and promote self-organization into nanostructures such as micelles or fibrils. uniroma1.itnih.govresearchgate.net

This self-assembly behavior is a key factor in the mechanism of action of lipidated antimicrobial peptides. uniroma1.itnih.govresearchgate.net In aqueous solutions, these molecules can exist as monomers or small oligomers. uniroma1.itnih.govresearchgate.net However, upon interaction with bacterial membranes, they can self-assemble into larger aggregates that disrupt membrane integrity, leading to cell death. uniroma1.itnih.govresearchgate.net The length of the attached fatty acid chain is a critical determinant of both the self-assembly properties and the biological activity of the resulting lipopeptide. uniroma1.itnih.govresearchgate.net

Studies on lipidated analogues of Temporin L and other peptides have shown that optimizing the lipid chain length is crucial for balancing antimicrobial efficacy and toxicity towards host cells. uniroma1.itnih.govresearchgate.net For instance, N-terminal lipidation of a Temporin-1CEb analogue with fatty acids of varying lengths demonstrated that these modifications can significantly improve antimicrobial and antibiofilm activities. mdpi.com However, this can also impact the peptide's selectivity and tendency to aggregate. mdpi.com Transmission electron microscopy has been used to visualize the self-assembled structures of lipidated peptides, revealing the formation of fibrils and micelles. mdpi.com These findings underscore the potential of lipidation to fine-tune the therapeutic properties of this compound by modulating its self-assembly. uniroma1.itnih.govresearchgate.net

Correlation between Structural Features and Specific Biological Activities (e.g., antimicrobial potency versus membrane interaction, hemolytic activity in SAR context)

The biological activity of this compound and its analogues is intrinsically linked to their physicochemical properties, including cationicity, hydrophobicity, and amphipathicity. mdpi.comimrpress.com Structure-activity relationship (SAR) studies aim to dissect how these features influence antimicrobial potency, membrane interaction, and hemolytic activity to guide the design of improved therapeutic agents. mdpi.comnih.gov

Antimicrobial Potency and Membrane Interaction:

This compound exerts its antimicrobial effect primarily through interaction with and disruption of bacterial membranes. vulcanchem.com The peptide's amphipathic α-helical conformation, adopted upon contact with membranes, is essential for this activity. vulcanchem.com The hydrophobic residues insert into the lipid bilayer, while the hydrophilic residues interact with the phospholipid head groups and the aqueous environment. vulcanchem.com This interaction leads to membrane destabilization and permeabilization, ultimately causing cell death. vulcanchem.com

The net positive charge of the peptide also plays a crucial role, particularly in the initial attraction to the negatively charged bacterial membrane. imrpress.com For many temporin analogues, increasing the positive charge has been shown to enhance antimicrobial activity, especially against Gram-negative bacteria. mdpi.commdpi.com However, for some temporins, a direct correlation between helicity and antimicrobial activity is not always observed. nih.gov

Hemolytic Activity in SAR Context:

A major challenge in the development of antimicrobial peptides is minimizing their toxicity to host cells, often measured by their hemolytic activity. imrpress.comnih.gov SAR studies have revealed that the same physicochemical properties that govern antimicrobial activity also influence hemolytic activity, but often in a more nuanced manner. imrpress.comnih.gov

For many temporin analogues, a direct correlation has been found between the percentage of α-helicity and hemolytic activity. imrpress.comnih.gov This suggests that a highly stable helical structure may lead to less discrimination between bacterial and mammalian membranes. imrpress.comnih.gov Therefore, a key strategy in designing safer analogues is to modulate the peptide's structure to reduce its hemolytic potential without compromising its antimicrobial efficacy. mdpi.comnih.gov This often involves finding a delicate balance between hydrophobicity and cationicity. mdpi.com For example, strategic amino acid substitutions can be made to fine-tune these properties and improve the therapeutic index of the peptide. mdpi.comnih.gov

The following table summarizes the general correlations between structural features and biological activities for temporin analogues based on published research:

Structural ModificationImpact on Antimicrobial PotencyImpact on Hemolytic ActivityRationale
Increase in Net Positive Charge Generally enhances activity, especially against Gram-negative bacteria. mdpi.commdpi.comCan increase or decrease depending on the specific peptide and modifications. mdpi.comEnhances initial electrostatic attraction to negatively charged bacterial membranes. imrpress.com
Increase in Hydrophobicity Can enhance activity up to a certain point. mdpi.comOften leads to a significant increase. mdpi.comnih.govFacilitates deeper insertion into the lipid bilayer of membranes. vulcanchem.com
Increase in α-Helicity Not always directly correlated with increased potency. nih.govOften directly correlated with increased hemolytic activity. imrpress.comnih.govA stable helical structure can lead to less selective membrane disruption. imrpress.comnih.gov
Cyclization Can be maintained or enhanced depending on the linker and conformation. nih.govCan be reduced by constraining the peptide into a less lytic conformation. nih.govImproves proteolytic stability and can optimize membrane interaction. nih.govresearcher.lifenih.gov
Lipidation Generally enhances activity. uniroma1.itnih.govresearchgate.netCan increase, but is dependent on lipid chain length and self-assembly. uniroma1.itnih.govresearchgate.netmdpi.comThe lipid tail acts as a membrane anchor, increasing local peptide concentration. uniroma1.itnih.govresearchgate.net

Broad Spectrum Biological Activities and Immunomodulatory Roles of Temporins

Antimicrobial Spectrum of Temporins

The temporin family of peptides is recognized for its broad-spectrum antimicrobial activity, encompassing a variety of pathogenic microorganisms. conicet.gov.ar While many temporins show a strong preference for Gram-positive bacteria, some also exhibit activity against Gram-negative bacteria, fungi, and protozoa. nih.govconicet.gov.ar

Antibacterial Efficacy against Resistant Strains

A significant area of research into temporins is their effectiveness against antibiotic-resistant bacteria. Several studies have highlighted the potential of temporins to combat multidrug-resistant (MDR) strains, which pose a major threat to public health. For instance, temporins have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Specifically, temporin A has demonstrated efficacy against MRSA isolates, and other temporins like CPa, CPb, 1Ga, 1Oc, 1OLa, and 1SPa have shown MIC values ranging from 1.6 to 12.5 μM against the USA300 MRSA strain. mdpi.com Furthermore, analogues of Temporin L have been effective against carbapenemase-producing Klebsiella pneumoniae, with MIC values as low as 6.25 µM. semanticscholar.org This suggests that temporins could be valuable templates for the development of new antibiotics to treat infections caused by these problematic pathogens.

Table 1: Antibacterial Activity of Selected Temporins against Resistant Strains

Peptide/Analogue Resistant Strain MIC (μM) Reference
Temporin A Methicillin-resistant Staphylococcus aureus (MRSA) 4-16 (µg/mL) mdpi.com
Temporins CPa, CPb, 1Ga, 1Oc, 1OLa, 1SPa S. aureus USA300 (MRSA) 1.6 - 12.5 mdpi.com
Temporin-PTa and analogues MRSA 0.78 - 3.12 mdpi.com
Temporin L analogue Carbapenemase-producing Klebsiella pneumoniae 6.25 - 25 semanticscholar.org

Antifungal and Anti-Yeast Activities

The antimicrobial action of temporins extends to fungal and yeast pathogens. Various members of the temporin family have been shown to inhibit the growth of clinically relevant fungi. For example, Temporin L has demonstrated strong activity against different Candida species. mdpi.com Analogs of Temporin L have also been developed that show significant antifungal activity against a range of Candida strains, including C. albicans, C. parapsilosis, C. auris, C. glabrata, and C. tropicalis, with MIC values in the micromolar range. mdpi.com This broad-spectrum antifungal activity highlights the potential of temporins as a basis for new antifungal therapies.

Table 2: Antifungal Activity of Selected Temporin Analogues

Peptide Analogue Fungal/Yeast Strain MIC (μM) Reference
Cyclic Temporin L analogue (Peptide 16) Candida glabrata 25 mdpi.com
Cyclic Temporin L analogue (Peptide 16) Candida tropicalis 25 mdpi.com
Cyclic Temporin L analogues (Peptides 3, 7, 15, 16) Various Candida spp. Generally >50, with some exceptions mdpi.com

Antiparasitic Activities against Protozoan Pathogens

Research has also uncovered the potential of temporins as antiparasitic agents, particularly against protozoan pathogens of the Leishmania genus. nih.govcsic.es Leishmaniasis is a significant parasitic disease, and the emergence of drug-resistant strains necessitates the development of new therapeutic options. nih.gov Temporins A and B have been found to exhibit leishmanicidal activity at micromolar concentrations. nih.govcsic.es Their mechanism of action against Leishmania is believed to involve the permeabilization of the parasite's plasma membrane, leading to cell death. nih.gov This membranolytic action is a desirable trait for an antiparasitic drug, as it may reduce the likelihood of the parasite developing resistance. nih.gov Furthermore, temporin-SHa has demonstrated broad-spectrum antiparasitic activity against various Leishmania species and other trypanosomatids. nih.govresearchgate.net

Antiviral Research Avenues

The antiviral potential of the temporin family is an emerging area of investigation. Studies have shown that certain temporins can inhibit the replication of viruses, including Herpes Simplex Virus type 1 (HSV-1). frontiersin.org For instance, temporin B, G, and L have all been reported to have anti-HSV-1 activity. frontiersin.org The proposed mechanisms of antiviral action include direct interaction with the viral particle or interference with the early stages of the viral life cycle. frontiersin.org A recent in silico study also explored the potential interaction of Temporin-1La with the Ebola virus protein VP35, suggesting a possible avenue for future antiviral research. researchgate.net

Synergistic Interactions with Other Antimicrobial Agents

Combination with Other Temporins

Within the temporin family, synergistic interactions have been observed between different members. For example, while temporins A and B have weak activity against Gram-negative bacteria on their own, their efficacy is markedly increased when they are combined with temporin L. nih.govplos.org This synergistic effect is thought to be due to temporin L's ability to disrupt the outer membrane of Gram-negative bacteria, thereby allowing temporins A and B to reach their target, the cytoplasmic membrane. nih.gov This phenomenon of synergy among native peptides from the same species highlights a sophisticated defense mechanism in frogs and presents a promising strategy for developing more potent antimicrobial therapies. nih.govnih.gov While specific studies on the synergistic interactions of this compound with other temporins are not extensively documented, the observed synergy within the broader temporin family suggests that this could be a fruitful area for future research.

Synergism with Conventional Antimicrobials

The potential for antimicrobial peptides to enhance the efficacy of conventional antibiotics is a significant area of research, aimed at combating antibiotic resistance. This synergistic approach can potentially lower the required dosage of antibiotics, reducing toxicity and overcoming resistance mechanisms. The interaction between two antimicrobial agents is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. creative-diagnostics.com An FIC index of ≤ 0.5 typically indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 indicates antagonism. creative-diagnostics.com

While studies on other members of the temporin family, such as Temporin L and Temporin A, have shown significant synergistic effects with antibiotics like piperacillin, imipenem, and gentamicin, specific research detailing the synergistic interactions of this compound with conventional antimicrobials was not found in the reviewed literature. nih.govmdpi.comnih.gov Therefore, no quantitative data on the FIC index for combinations involving this compound can be presented.

Immunomodulatory Functions

Beyond direct antimicrobial action, many antimicrobial peptides play a crucial role in modulating the host's immune response. These immunomodulatory functions can include attracting immune cells to the site of infection, regulating the inflammatory response, and neutralizing bacterial toxins like endotoxins.

Chemotactic Effects on Phagocytes

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a critical step in the innate immune response, enabling phagocytic cells like neutrophils and macrophages to home in on sites of infection. nih.govtaylorandfrancis.com Certain antimicrobial peptides can act as chemoattractants, directly recruiting these immune cells. nih.govnih.gov For instance, studies have shown that some temporins, such as Temporin A, can induce the migration of human monocytes, neutrophils, and macrophages by interacting with specific G-protein-coupled receptors like the formyl peptide receptor-like 1 (FPRL1). nih.gov This demonstrates that peptides from this family can bridge direct microbial killing with the activation of the host cellular immune system.

However, specific studies investigating the chemotactic properties of this compound have not been identified in the searched literature. Consequently, there is no direct evidence to confirm or deny its ability to attract phagocytic cells.

Regulation of Pro-Inflammatory Cytokine Production

The immune response to infection involves a delicate balance of pro-inflammatory and anti-inflammatory signals, largely mediated by cytokines. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1, IL-6), are essential for recruiting and activating immune cells to clear pathogens. thermofisher.com However, their excessive production can lead to damaging hyperinflammation. thermofisher.com Some antimicrobial peptides can modulate this process by influencing the production of these cytokines.

Research on other temporins, like Temporin L, has indicated an ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with bacterial lipopolysaccharide (LPS). nih.govnih.gov This suggests a potential anti-inflammatory role for some members of the temporin family. Despite these findings for related peptides, specific research on the effect of this compound on the production of pro-inflammatory cytokines was not available in the reviewed scientific literature.

Advanced Research Methodologies and Analytical Approaches for Temporin 1la

Peptide Synthesis and Purification Techniques for Research Applications

The production of Temporin-1La for research purposes relies on well-established chemical synthesis protocols, which allow for high purity and the potential for structural modifications.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for synthesizing this compound and its analogues. mdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. mdpi.commdpi.com The most common strategy employed is the Fmoc (9-fluorenylmethyloxycarbonyl)/tBu (tert-butyl) approach. mdpi.compsu.edu In this process, the N-terminus of the growing peptide is temporarily protected by the Fmoc group, which is removed with a mild base like piperidine (B6355638) before the next amino acid is coupled. mdpi.compsu.edu The side chains of the amino acids are protected by acid-labile groups such as tBu. mdpi.com Coupling reagents like HBTU, DIC, or PyBOP are used to facilitate the formation of peptide bonds. mdpi.com

Following the complete assembly of the peptide chain on the resin, the peptide is cleaved from the support, and all side-chain protecting groups are removed simultaneously. mdpi.com This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. mdpi.commdpi.com

The resulting crude peptide product contains the desired peptide along with various impurities from incomplete reactions or side reactions. Therefore, a robust purification step is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides like temporins. mdpi.comnih.govresearchgate.net This technique separates the peptide from impurities based on hydrophobicity, yielding a final product with high purity (often >95-98%), which is then confirmed by mass spectrometry. mdpi.comresearchgate.netnovoprolabs.com

Table 1: Standard Procedure for this compound Synthesis and Purification

Step Technique Description Common Reagents
Synthesis Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of Fmoc-protected amino acids to a solid resin support. mdpi.commdpi.com Rink amide resin, Fmoc-amino acids, DIC, HBTU, Piperidine. mdpi.commdpi.com
Cleavage Acidolysis Cleavage of the peptide from the resin and removal of side-chain protecting groups. mdpi.com Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water. mdpi.com
Purification Reverse-Phase HPLC (RP-HPLC) Separation of the target peptide from impurities based on hydrophobicity. researchgate.net Acetonitrile/Water gradient with 0.1% TFA. mdpi.comresearchgate.net

| Verification | Mass Spectrometry | Confirmation of the correct molecular weight of the synthesized peptide. mdpi.comnih.gov | N/A |

Biophysical Characterization of Peptide-Membrane Interactions

Understanding the interaction between this compound and biological membranes is key to deciphering its mechanism of action. A suite of biophysical techniques is employed to study these interactions at a molecular level. mdpi.comresearchgate.net

Circular Dichroism (CD) spectroscopy is a vital tool for analyzing the secondary structure of peptides in different environments. For this compound and other temporins, CD studies consistently show that the peptide undergoes a significant conformational change upon interacting with membrane-mimicking environments. vulcanchem.com In an aqueous solution, this compound typically exists in an unstructured, or random coil, conformation. vulcanchem.comresearchgate.net However, in the presence of membrane mimetics such as trifluoroethanol (TFE) or detergent micelles like sodium dodecyl sulfate (B86663) (SDS), it folds into a distinct α-helical structure. researchgate.netmdpi.comnih.gov This disorder-to-helix transition is a hallmark of many membrane-active peptides and is considered essential for their function, allowing the peptide to adopt an amphipathic conformation necessary for membrane insertion and disruption. mdpi.comnih.gov

Table 2: Conformational States of Temporins as Determined by CD Spectroscopy

Peptide Environment Observed Secondary Structure Reference
Temporin L Water Random Coil researchgate.net
Temporin L Trifluoroethanol (TFE) α-Helix researchgate.net
Temporin A Water Unordered mdpi.com
Temporin A Sodium Dodecyl Sulfate (SDS) α-Helix mdpi.com
Temporin-Ra Aqueous Solution Disordered nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of peptides in solution or when bound to membrane mimetics. NMR studies on temporins, such as Temporin L and Temporin SHa, in the presence of detergent micelles like SDS or dodecylphosphocholine (B1670865) (DPC), have revealed a detailed picture of their membrane-bound state. nih.govnih.gov These studies confirm the α-helical conformation suggested by CD spectroscopy, showing that the helix typically extends from residue 3 to residue 11 or 12. nih.govnih.govplos.org Furthermore, NMR can define the peptide's orientation and immersion depth within the micelle, indicating that temporins generally align nearly parallel to the micelle surface rather than deeply penetrating the core. nih.govnih.gov

Table 3: NMR Structural Findings for Temporin Peptides in Membrane Mimetics

Peptide Membrane Mimetic Structural Features Reference
Temporin L SDS Micelles α-Helix from residues 3-11; N and C-termini are less defined. nih.gov
Temporin L DPC Micelles All residues are in an α-helical conformation. nih.gov
Temporin SHa SDS Micelles Amphipathic α-helix from residues 3-12; oriented nearly parallel to the micelle surface. nih.govnih.gov

| Temporin-1Ta | LPS Micelles | Helical conformation for residues L4-I12; extended conformation for F1-L3. | plos.org |

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time binding kinetics of molecules. bioradiations.comnih.gov In the context of this compound, SPR can be used to quantify its binding affinity to model lipid membranes immobilized on a sensor chip. nih.gov The experiment involves flowing the peptide solution over the lipid surface and monitoring the change in the SPR signal over time, which generates a sensorgram. bioradiations.com From this data, key kinetic parameters can be calculated, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). bioradiations.comnih.gov These constants are then used to determine the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity. This information is critical for comparing the membrane-binding capabilities of different temporin analogues and understanding how sequence modifications affect their interaction with target membranes. nih.gov

Table 4: Representative Kinetic Parameters Obtainable from SPR Analysis

Interacting Molecules Association Rate (kₐ) (M⁻¹s⁻¹) Dissociation Rate (kₑ) (s⁻¹) Affinity (Kₑ) (nM)
Antibody - Aβ40 Peptide (Monomer) 1.12 x 10⁵ 3.65 x 10⁻³ 32.5
Antibody - Aβ40 Peptide (Fibril) 2.13 x 10⁵ 3.19 x 10⁻⁴ 1.5

Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to measure heat changes associated with phase transitions in materials. ucm.esnih.gov When applied to peptide-membrane interactions, DSC monitors how a peptide affects the thermotropic properties of model lipid vesicles. ucm.es Liposomes made of pure lipids exhibit a characteristic main phase transition temperature (Tₘ) at which they shift from a rigid gel state to a more fluid liquid-crystalline state. scispace.com The interaction of this compound with these vesicles can cause changes in both the Tₘ and the enthalpy (ΔH) of this transition. nih.gov By analyzing these shifts, researchers can infer the nature of the peptide-lipid interaction. For instance, a broadening of the transition peak or a decrease in its enthalpy suggests that the peptide is perturbing the lipid packing and fluidizing the membrane, consistent with insertion into the lipid bilayer. nih.govnih.gov

Table 5: DSC Findings for Temporin-SH Peptide Interactions with Model Membranes

Peptide Lipid Vesicle Composition Observation Interpretation Reference
Temporin-SHa Anionic (negatively charged) Alters thermodynamic parameters of the lipid bilayer. Resides at the hydrocarbon core-water interface, disturbing the membrane. nih.gov

| Temporin-SHc | Anionic (negatively charged) | Interacts differently from SHa, suggesting charge plays a key role. | The peptide's charge influences the membrane-disturbing mechanism. | nih.gov |

Fluorescence spectroscopy offers a range of sensitive methods to probe the details of peptide-membrane interactions and the consequences of these interactions, such as membrane permeabilization.

One approach utilizes the intrinsic fluorescence of tryptophan (Trp) residues. nih.gov Temporin L, for example, contains a Trp residue. nih.gov When Temporin L moves from an aqueous environment to the nonpolar, hydrophobic core of a lipid bilayer, the emission spectrum of its Trp residue exhibits a "blue shift" (a shift to a shorter wavelength). nih.gov This phenomenon provides direct evidence that the peptide has inserted itself into the membrane. nih.gov

Another common method is the leakage assay. nih.govbiorxiv.org In this technique, large unilamellar vesicles (LUVs) are loaded with a fluorescent dye, such as calcein, at a self-quenching concentration. nih.gov The addition of this compound, if it perturbs or forms pores in the membrane, will cause the dye to leak out into the surrounding buffer. researchgate.net This leakage results in dequenching and a measurable increase in fluorescence intensity, which can be used to quantify the degree and rate of membrane permeabilization. biorxiv.orgresearchgate.net

Table 6: Summary of Fluorescence Spectroscopy Applications for Temporins

Technique Principle Finding for Temporins Reference
Tryptophan Fluorescence A blue shift in Trp emission indicates movement into a hydrophobic environment. A blue shift observed for Temporin L upon interaction with liposomes suggests peptide insertion into the lipid bilayer. nih.gov
Dye Leakage Assay (e.g., Calcein) Membrane permeabilization by the peptide causes leakage of a self-quenched dye, leading to increased fluorescence. Temporins induce dye leakage from vesicles, confirming their ability to disrupt membrane integrity. nih.govresearchgate.net

| Membrane-Impermeable Dye (e.g., Sytox Green) | The dye fluoresces upon binding to intracellular nucleic acids, indicating membrane permeabilization in whole cells. | Temporin peptides cause an increase in Sytox green fluorescence in S. aureus, indicating membrane perturbation. | nih.gov |

High-Resolution Imaging for Cellular and Subcellular Effects

The investigation of the cellular and subcellular effects of this compound and its analogs has been significantly advanced by high-resolution imaging techniques. These methodologies provide direct visual evidence of the peptide's interaction with cellular structures, particularly the plasma membrane, corroborating data from other biophysical and microbiological assays. By offering nanoscale resolution, these approaches allow researchers to observe the precise morphological changes, membrane disruption, and other structural alterations induced by the peptide.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample's surface topography. mpie.denih.gov Unlike electron microscopy, AFM can be performed in air or liquid, allowing for the imaging of biological samples, such as living cells, in their physiological environment. The technique utilizes a sharp tip attached to a flexible cantilever to "feel" the surface of the sample. mpie.de As the tip scans the surface, forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser beam, generating a detailed topographical map. mpie.de

In the study of temporins, AFM has been instrumental in visualizing the physical damage inflicted upon bacterial and other cell membranes. Research on temporin analogs has demonstrated that these peptides cause severe damage to bacterial surfaces. plos.org For instance, AFM imaging of P. aeruginosa treated with temporin-SHa, a related peptide, revealed significant disruption compared to untreated control bacteria. plos.org Similarly, studies on other temporin analogues, such as [G10a]-SHa, have used AFM to confirm that the mechanism of action involves membrane rupture, which leads to the leakage of cytoplasmic contents. mdpi.com The analysis of local surface roughness through AFM can indicate conformational changes in peptide monolayers upon interaction with other molecules, a principle that can be applied to understand how this compound interacts with lipid bilayers. nih.gov These studies typically reveal alterations in membrane smoothness, the formation of pores, or complete membrane lysis, consistent with a membranolytic mechanism of action.

Table 1: Key Findings from AFM Studies on Temporins

Temporin Analog Target Cell/System Key Observation Reference
Temporin-SHa P. aeruginosa Severe damage and disruption of the bacterial surface. plos.org
[K3]SHa L. infantum promastigotes Significant damage to the parasite's membrane. plos.org
[G10a]-SHa Methicillin-resistant S. aureus Membrane rupturing leading to cytoplasmic leakage. mdpi.com
Peptide Monolayer Model Surface Changes in local roughness indicate conformational changes or hole formation upon molecular interaction. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is another high-resolution imaging technique crucial for studying the surface morphology of cells. uiowa.edu SEM uses a focused beam of high-energy electrons to scan the surface of a specimen. nist.gov The interaction of the electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. nist.gov Secondary electrons are the most common signal used for imaging, producing detailed images of the surface features. nist.gov To be observed by SEM, biological samples typically require fixation, dehydration, and coating with a conductive material like gold.

SEM has been widely employed to visualize the effects of temporins on the morphology of bacteria and other cells. Studies on temporin analogs have shown that they induce dramatic changes in cell structure. For example, SEM analysis of methicillin-resistant Staphylococcus aureus (MRSA) biofilms treated with Temporin-FLa revealed significant disruption of the biofilm structure and bacterial cell membranes. frontiersin.org Similarly, research on other temporin family members, like Temporin-1CEa, used SEM to show that the peptide disrupts cell membranes at high concentrations, leading to depolarization and morphological changes in human breast cancer cells. mdpi.comiiitd.edu.in In studies of Temporin L's effect on Escherichia coli, SEM revealed that the peptide does not cause complete cell lysis but instead results in the formation of "ghost-like" bacteria, indicating that the membrane's integrity is compromised without total disintegration. nih.gov These direct visualizations are critical for confirming the membrane-disruptive mechanism of these peptides. researchgate.net

Table 2: Summary of SEM Observations on Temporin Effects

Temporin/Analog Target Cell Key Morphological Changes Observed Reference
Temporin-FLa MRSA Biofilms Disruption of biofilm and bacterial cell membranes. frontiersin.org
Temporin-1CEa Human Breast Cancer Cells Disruption of cell membranes, particularly at higher concentrations. mdpi.comiiitd.edu.in
Temporin L E. coli Formation of "ghost-like" bacteria without complete cell lysis. nih.gov
Temporin-SHa analogs Listeria ivanovii Visualization of peptide effects on the bacterial membrane. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of a sample's internal structures. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. As the electrons pass through, they are scattered by the atoms of the sample. The transmitted electrons are then focused by a series of electromagnetic lenses to form an image on a detector. This technique is invaluable for observing subcellular details, such as the state of organelles and the cross-section of cell membranes.

TEM analysis has provided critical insights into how temporins affect the internal organization of cells following membrane interaction. For instance, studies on Temporin 1CEa in human breast cancer cells used TEM to reveal that the peptide causes membrane breakage and subsequent leakage of intracellular components. mdpi.com At higher concentrations, the peptide was observed to be internalized, where it then targets mitochondrial membranes, triggering further cellular damage. mdpi.comiiitd.edu.in Similarly, investigations into Temporin L's activity against E. coli combined SEM with TEM to show that while the outer morphology resulted in "ghost-like" cells, the internal contents were compromised, confirming membrane permeabilization without complete lysis. nih.gov These findings highlight that the membranolytic action of temporins can be a precursor to further intracellular events, a detail that high-resolution cross-sectional imaging with TEM is uniquely suited to reveal.

Table 3: Insights from TEM Studies on Temporin Activity

Temporin/Analog Target Cell Key Subcellular Observations Reference
Temporin-1CEa Human Breast Cancer Cells Membrane breakage, leakage of intracellular components, and targeting of mitochondrial membranes. mdpi.comiiitd.edu.in
Temporin L E. coli Confirmation of compromised internal structure in "ghost-like" cells, indicating membrane permeabilization. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural properties of Temporin-1La?

  • Methodological Answer : To determine structural properties, employ circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical content) under varying pH and lipid environments . Pair this with nuclear magnetic resonance (NMR) spectroscopy to resolve tertiary structures, particularly in membrane-mimicking solvents like SDS micelles . For reproducibility, document solvent conditions, peptide concentrations, and temperature controls explicitly .

Q. How can researchers design assays to evaluate this compound’s antimicrobial activity while minimizing cytotoxicity?

  • Methodological Answer : Use a tiered approach:

  • Step 1 : Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains, using standardized inocula (1–5 × 10⁵ CFU/mL) .
  • Step 2 : Assess cytotoxicity via hemolysis assays (e.g., erythrocyte lysis at 37°C) and mammalian cell viability tests (e.g., MTT assay on HEK-293 cells). Normalize results to peptide concentration and exposure time .
  • Validation : Include positive controls (e.g., polymyxin B) and validate statistical significance with ≥3 biological replicates .

Q. What are the standard protocols for synthesizing and purifying this compound to ensure batch consistency?

  • Methodological Answer :

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, optimizing coupling times and deprotection steps for arginine-rich regions .
  • Purification : Employ reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA). Verify purity (>95%) via MALDI-TOF mass spectrometry .
  • Quality Control : Document retention times, mass-to-charge ratios, and lyophilization conditions (e.g., buffer composition) for reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action (e.g., membrane disruption vs. intracellular targeting) be resolved?

  • Methodological Answer :

  • Hypothesis Testing : Combine fluorescence microscopy (e.g., SYTOX Green uptake for membrane integrity) with subcellular localization studies (e.g., confocal imaging of FITC-labeled peptide in S. aureus) .
  • Data Integration : Use quantitative proteomics to identify intracellular binding partners (e.g., pull-down assays + LC-MS/MS) and compare results across strains with varying membrane compositions .
  • Iterative Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs iteratively .

Q. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?

  • Methodological Answer :

  • Stability Assays : Incubate peptides in serum (e.g., 50% fetal bovine serum) and analyze degradation via HPLC at 0, 2, 6, and 24 hours. Use protease inhibitors (e.g., EDTA) to identify destabilizing factors .
  • Modification Strategies : Test D-amino acid substitutions or PEGylation to enhance protease resistance. Compare bioactivity pre/post-modification using MIC assays .
  • In Vivo Validation : Use murine infection models (e.g., subcutaneous abscess) with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. How can researchers address discrepancies in this compound’s efficacy across different bacterial membrane models?

  • Methodological Answer :

  • Model Selection : Compare artificial membranes (e.g., POPG/POPE liposomes) with bacterial outer membrane vesicles (OMVs) in leakage assays (e.g., calcein release) .
  • Data Normalization : Normalize peptide-to-lipid ratios and account for membrane curvature effects using cryo-EM .
  • Contradiction Framework : Apply Creswell’s iterative qualitative analysis to categorize discrepancies (e.g., technical vs. biological variability) and adjust hypotheses .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound’s dose-response data in peer-reviewed publications?

  • Methodological Answer :

  • Tables : Include IC₅₀ values, Hill coefficients, and confidence intervals (Table 1).
StrainIC₅₀ (μM)Hill Coefficient95% CI
S. aureus2.11.31.8–2.4
  • Figures : Use dose-response curves with log-scale axes and error bars (SEM). Annotate statistical tests (e.g., one-way ANOVA) .
  • Supplemental Data : Provide raw data (e.g., plate reader outputs) and analysis scripts (R/Python) in repositories like Zenodo .

Q. How should researchers design studies to ensure this compound’s experimental reproducibility across labs?

  • Methodological Answer :

  • Protocol Standardization : Adopt MIRRI-AB guidelines for antimicrobial assays, including strain sources (e.g., ATCC) and growth media specifications .
  • Metadata Reporting : Document peptide storage conditions (e.g., −80°C in aliquots), solvent history, and instrument calibration details .
  • Collaborative Validation : Use platforms like Protocols.io to share step-by-step workflows and invite cross-lab replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.